

Halogenated Pyrrolopyridines: A Comprehensive Review for Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Iodo-1H-pyrrolo[3,2-b]pyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. The strategic incorporation of halogen atoms into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive review of halogenated pyrrolopyridine compounds, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas, including oncology, virology, and neuroscience.

Anticancer Activity of Halogenated Pyrrolopyridines

Halogenated pyrrolopyridines have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.

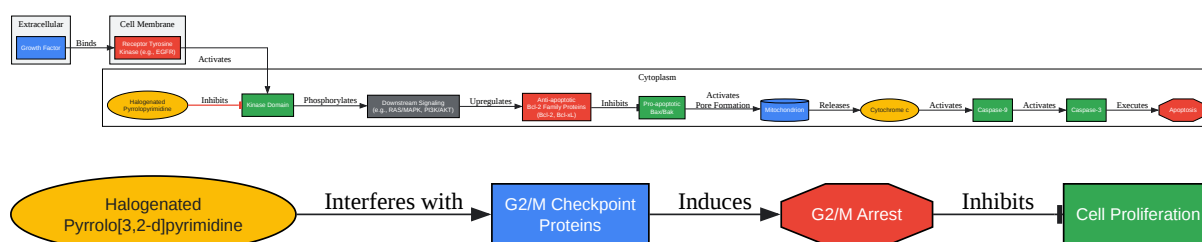
Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

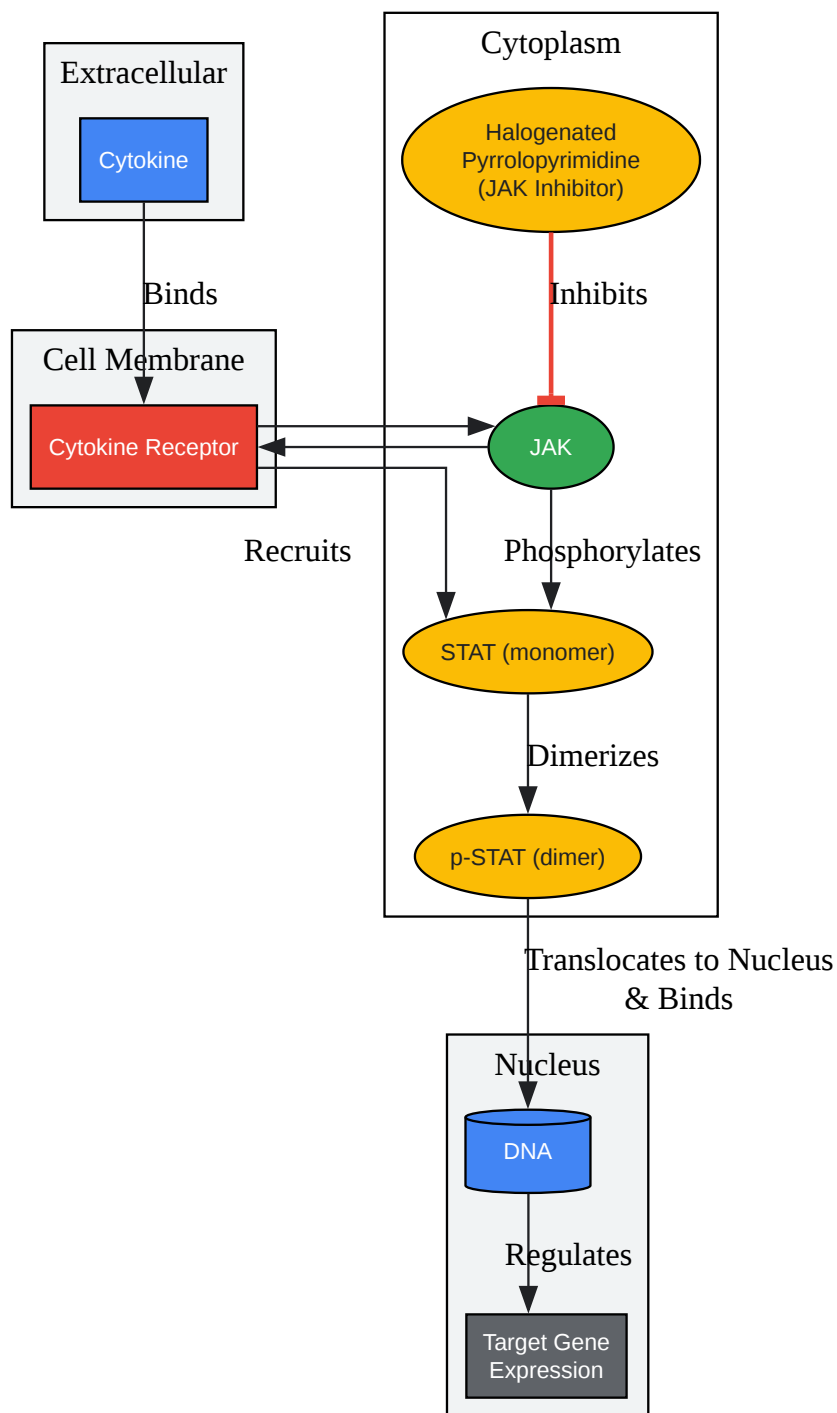
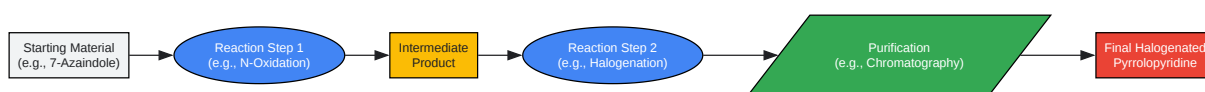
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, serves as a versatile scaffold for the design of kinase inhibitors. Halogenation of this core has been shown to enhance binding affinity and selectivity for various kinases implicated in cancer.

Compound Class	Target Kinase(s)	Cancer Cell Line	IC50/EC50 (μM)	Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides	EGFR, Her2, VEGFR2, CDK2	HepG2, MCF-7, HCT-116, PC-3	29-59 (cytotoxicity)	[1]
Compound 5k (a halogenated pyrrolo[2,3-d]pyrimidine derivative)	EGFR	-	0.040	[1]
Compound 5k	Her2	-	0.098	[1]
Compound 5k	VEGFR2	-	0.204	[1]
Compound 5k	CDK2	-	0.155	[1]
PHA-793887 (a pyrrolo[2,3-d]pyrimidine-based CDK inhibitor)	CDK2	-	0.008	[2][3]
PHA-793887	CDK1	-	0.060	[2][3]
PHA-793887	CDK4	-	0.062	[2][3]
PHA-793887	CDK9	-	0.138	[2][3]
PF-06651600 (a pyrrolo[2,3-d]pyrimidine-based JAK3 inhibitor)	JAK3	-	0.057	[4]

PF-06651600	JAK1, JAK2, TYK2	-	>10	[4]
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Halogenated pyrrolo[2,3-d]pyrimidines often exert their anticancer effects by inhibiting protein kinases, leading to the disruption of signaling pathways that control cell growth and proliferation. This inhibition can subsequently trigger programmed cell death, or apoptosis.





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